molecular formula C10H10N4O B2849730 N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide CAS No. 1029769-35-4

N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide

Cat. No.: B2849730
CAS No.: 1029769-35-4
M. Wt: 202.217
InChI Key: OKMVPNHKSBPBEQ-UHFFFAOYSA-N
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Description

N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide typically involves the reaction of 4H-1,2,4-triazole with a phenyl derivative under specific conditions. One common method includes the use of a phenyl acetamide precursor, which reacts with 4H-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions typically occur under controlled temperatures and may require specific solvents to facilitate the process .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form coordination polymers and exhibit luminescent properties sets it apart from other similar compounds .

Biological Activity

N-(3-(4H-1,2,4-triazol-4-yl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the triazole ring in its structure is particularly significant, as triazole derivatives are known for their broad spectrum of pharmacological effects, including antifungal, anticancer, and enzyme inhibitory activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H11N5OC_{11}H_{11}N_{5}O, with a molecular weight of approximately 225.23 g/mol. The compound features a phenyl group attached to a triazole moiety and an acetamide functional group, which contribute to its unique properties and biological activities.

The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors. The triazole ring is known to form hydrogen bonds and coordinate with metal ions, which can modulate enzyme activity. For instance, similar compounds have shown promising results as inhibitors of tyrosinase, an enzyme involved in melanin production and a target for skin-related therapies .

Antimicrobial Activity

Research indicates that compounds with a triazole structure often exhibit significant antimicrobial properties. For example, derivatives containing the triazole moiety have demonstrated efficacy against various fungal strains, including Candida species . The mechanism typically involves disruption of fungal cell membrane integrity or inhibition of essential metabolic pathways.

Anticancer Activity

This compound has been investigated for its anticancer potential. Studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, some derivatives have demonstrated selective toxicity towards glioma cells .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For instance, it has been evaluated against mushroom tyrosinase and shown to possess decent inhibitory activity . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl or triazole rings can significantly influence the inhibitory potency.

Case Studies

  • Tyrosinase Inhibition : In a study involving several synthesized triazole derivatives, it was found that this compound exhibited IC50 values comparable to standard inhibitors like kojic acid. This suggests its potential application in skin whitening products due to its ability to inhibit melanin production .
  • Anticancer Efficacy : A recent study highlighted the anticancer properties of various triazole derivatives against glioma cells. Among these compounds, those structurally similar to this compound showed significant cytotoxic effects through apoptosis induction .

Research Findings Summary

Activity IC50 Value Reference
Tyrosinase Inhibition0.219 ± 0.081 µM
Anticancer (Glioma)Varies by derivative
Antifungal ActivitySignificant

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are still under investigation; however, preliminary studies suggest it is stable at room temperature and should be stored under controlled conditions (2–8 °C). Toxicological assessments are crucial for determining the safety profile before clinical applications can be considered.

Properties

IUPAC Name

N-[3-(1,2,4-triazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-8(15)13-9-3-2-4-10(5-9)14-6-11-12-7-14/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMVPNHKSBPBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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